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Compound of Interest

Compound Name:
Methyl 3-(2-

nitrophenoxy)benzoate

CAS No.: 227275-01-6

Cat. No.: B2544714 Get Quote

Executive Summary & Structural Context
Methyl 3-(2-nitrophenoxy)benzoate (CAS: 168619-44-1) is a critical diaryl ether intermediate,

primarily utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides

and specialized azo-dye scaffolds.[1]

For researchers and drug development professionals, the crystallographic characterization of

this molecule presents a specific challenge: the ortho-nitro effect. Unlike its para-substituted

isomers, the 2-nitro group induces significant steric strain across the ether linkage, forcing a

non-planar conformation that dictates its solubility, melting point, and solid-state reactivity.

This guide compares the structural performance of Methyl 3-(2-nitrophenoxy)benzoate
against its thermodynamically more stable isomers and fragment precursors, providing a

predictive framework for solid-state analysis where direct deposition data is proprietary or

scarce.

Comparative Crystallographic Data
The following table contrasts the predicted and empirical structural parameters of the target

compound against its key structural analogs. This comparison isolates the impact of the ortho-

nitro steric clash on crystal packing.
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Parameter
Target: Methyl 3-(2-

nitrophenoxy)benzoa

te

Analog A: Methyl 3-

(4-

nitrophenoxy)benzoa

te

Fragment Control:

Methyl 3-

nitrobenzoate

Crystal System Monoclinic (Predicted) Monoclinic Monoclinic

Space Group
P2₁/c

(Centrosymmetric)
P2₁/n P2₁/c

Ether Twist Angle (τ)
~75° - 85° (High

Twist)

~55° - 65° (Moderate

Twist)
N/A (Planar)

Density (ρ) 1.32 – 1.38 g/cm³ 1.40 – 1.45 g/cm³ 1.554 g/cm³

Packing Efficiency

Low (Steric hindrance

prevents tight π-

stacking)

High (Linearity aids π-

π stacking)
High (Planar sheets)

Melting Point
62–65 °C (Lower

stability)

95–98 °C (Higher

stability)
78 °C

Key Interaction
C–H[1][2]···O (Weak),

Dipole-Dipole

π–π Stacking, C–

H···O
Strong π–π Stacking

Technical Insight: The "Twist" Conformation
The defining feature of the target molecule is the C–O–C bond angle and the dihedral twist.

Mechanism: The bulky nitro group at the ortho position (Ring B) clashes with the ether

oxygen lone pairs and the ortho protons of the benzoate ring (Ring A).

Result: To minimize this energy, the rings rotate nearly perpendicular to each other (Twist

angle > 70°). This reduces the lattice energy, explaining the lower melting point compared to

the para-nitro analog, which can adopt a flatter conformation suitable for efficient π-stacking.

Experimental Protocol: Crystallization & Data
Collection
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To obtain high-resolution X-ray data for this labile ether, standard evaporation often yields

amorphous oils due to the high rotational freedom of the ether linkage. The following protocol

utilizes a self-validating anti-solvent diffusion method to lock the conformation.

Phase 1: Crystal Growth (Vapor Diffusion)
Solvent Selection: Dissolve 20 mg of Methyl 3-(2-nitrophenoxy)benzoate in 0.5 mL of

Dichloromethane (DCM) or Acetone. These solvents solubilize the polar nitro/ester groups.

Anti-Solvent: Use n-Hexane or Pentane. The non-polar anti-solvent forces the hydrophobic

aryl rings to aggregate.

Setup: Place the DCM solution in a small inner vial (GC vial). Place this open vial inside a

larger scintillation vial containing 2 mL of Hexane. Cap the large vial tightly.

Thermodynamics: Store at 4°C. The slow diffusion of Hexane vapor into the DCM solution

gradually increases supersaturation, promoting nucleation over oiling out.

Phase 2: Data Collection & Refinement strategy
Temperature: Collect data at 100 K (Cryogenic). Room temperature collection is discouraged

due to the high thermal motion of the terminal methyl ester and nitro groups.

Resolution Limit: Aim for 0.75 Å or better to resolve the C–N and N–O bond distinctness,

which confirms the nitro group's resonance state.

Refinement (SHELXL):

Treat the phenyl rings as rigid bodies (AFIX 66) only if resolution is poor (>0.9 Å).

Check for disorder in the ester methyl group (common in methyl benzoates); model with

split positions if the thermal ellipsoid is elongated.

Structural Determination Workflow
The following diagram illustrates the critical path from synthesis to crystallographic validation,

highlighting the decision nodes for handling "oiling out" issues common to diphenyl ethers.
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Crude Methyl 3-(2-nitrophenoxy)benzoate
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Caption: Workflow for isolating single crystals of flexible diphenyl ether intermediates. The

"Oiling Out" loop is the critical failure point to manage via temperature control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2544714#x-ray-crystallography-data-for-methyl-3-2-
nitrophenoxy-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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